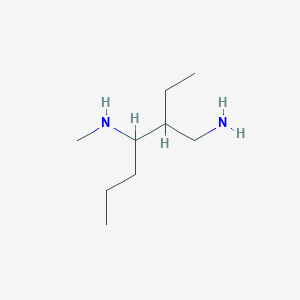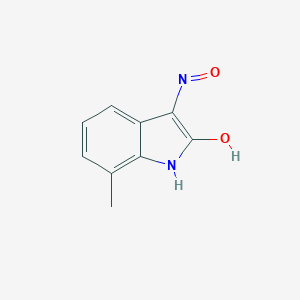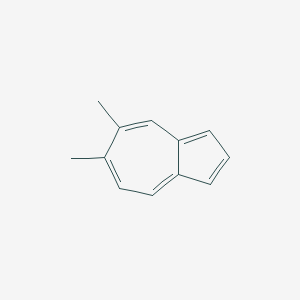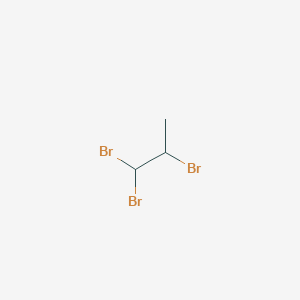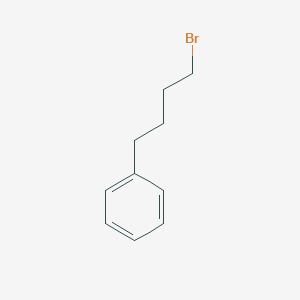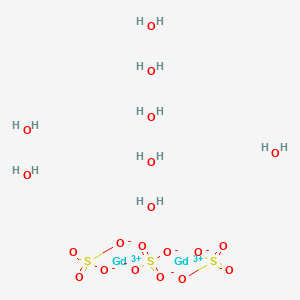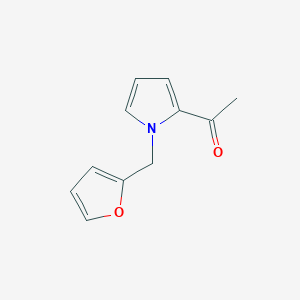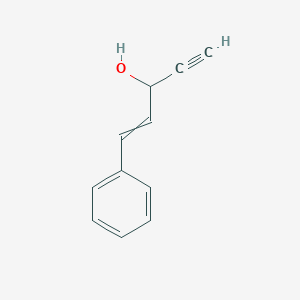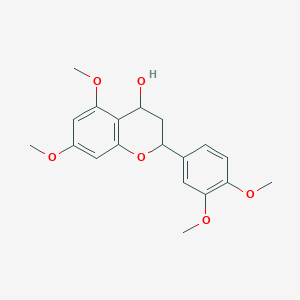
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol, also known as apigenin 4'-O-methyl ether, is a flavonoid compound found in various plants, including parsley, celery, and chamomile. It has gained attention in the scientific community due to its potential health benefits and therapeutic properties. In
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It also has antioxidant properties and can scavenge free radicals, which can cause damage to cells and contribute to the development of various diseases.
Biochemical and Physiological Effects:
Apigenin 4'-O-methyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose metabolism and reduce oxidative stress, which can contribute to the development of diabetes and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether in lab experiments include its low toxicity and potential therapeutic properties. However, there are also limitations to its use, including its low solubility in water and potential for degradation under certain conditions.
Zukünftige Richtungen
There are numerous future directions for research on 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are believed to contribute to the development of Alzheimer's disease. Additionally, it has been investigated for its potential use in the treatment of diabetes and cardiovascular disease. Further research is needed to fully understand the potential therapeutic properties of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether and its mechanisms of action.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol with dimethyl sulfate in the presence of potassium carbonate. The resulting product is purified through column chromatography to obtain pure 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether.
Wissenschaftliche Forschungsanwendungen
Apigenin 4'-O-methyl ether has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, diabetes, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
10496-69-2 |
|---|---|
Produktname |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol |
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C19H22O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,13,15,20H,10H2,1-4H3 |
InChI-Schlüssel |
APLKIOPSKVXHFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC |
Synonyme |
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




